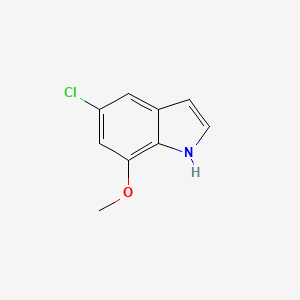
4-Cyclobutoxy-2-fluoro-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclobutoxy-2-fluoro-phenylamine is an organic compound with the molecular formula C10H12FNO. It is a derivative of phenylamine, where the phenyl ring is substituted with a cyclobutoxy group at the 4-position and a fluorine atom at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutoxy-2-fluoro-phenylamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is critical to achieving efficient production.
化学反応の分析
Types of Reactions
4-Cyclobutoxy-2-fluoro-phenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom or the cyclobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
科学的研究の応用
4-Cyclobutoxy-2-fluoro-phenylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Cyclobutoxy-2-fluoro-phenylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Cyclobutoxy-2-chloro-phenylamine: Similar structure but with a chlorine atom instead of fluorine.
4-Cyclobutoxy-2-bromo-phenylamine: Similar structure but with a bromine atom instead of fluorine.
4-Cyclobutoxy-2-iodo-phenylamine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
4-Cyclobutoxy-2-fluoro-phenylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interactions with biological targets .
特性
分子式 |
C10H12FNO |
|---|---|
分子量 |
181.21 g/mol |
IUPAC名 |
4-cyclobutyloxy-2-fluoroaniline |
InChI |
InChI=1S/C10H12FNO/c11-9-6-8(4-5-10(9)12)13-7-2-1-3-7/h4-7H,1-3,12H2 |
InChIキー |
GSTKEEINNKDMCY-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)OC2=CC(=C(C=C2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234596.png)




![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)


![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)


![2-Methyl-octahydrocyclopenta[c]pyrrol-5-one](/img/structure/B15234691.png)

